molecular formula C15H30O3 B126741 3-Hydroxypentadecanoic acid CAS No. 32602-70-3

3-Hydroxypentadecanoic acid

Cat. No.: B126741
CAS No.: 32602-70-3
M. Wt: 258.4 g/mol
InChI Key: ATMSEJBABXCWDW-UHFFFAOYSA-N
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Description

3-Hydroxypentadecanoic acid is a long-chain fatty acid with the molecular formula C15H30O3. It is characterized by the presence of a hydroxyl group at the third carbon of the pentadecanoic acid chain. This compound is known for its role in various biological processes and its presence in certain bacterial biosurfactants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxypentadecanoic acid can be synthesized through several methods. One common approach involves the condensation of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-) to form a β-ketosulfoxide, which is then ethoxycarbonylmethylated and converted to this compound . Another method involves the synthesis from 10-undecenoic acid via 11-bromoundecanoic acid using Grignard reagents in the presence of lithium tetrachlorocuprate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypentadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-ketopentadecanoic acid or pentadecanedioic acid.

    Reduction: Formation of 3-hydroxypentadecanol.

    Substitution: Formation of 3-chloropentadecanoic acid or 3-bromopentadecanoic acid.

Comparison with Similar Compounds

  • 3-Hydroxytetradecanoic acid
  • 3-Hydroxyhexadecanoic acid
  • 3-Hydroxyheptadecanoic acid

Comparison: 3-Hydroxypentadecanoic acid is unique due to its specific chain length and the position of the hydroxyl group. Compared to 3-Hydroxytetradecanoic acid and 3-Hydroxyhexadecanoic acid, it has a longer chain, which can influence its physical properties and biological activity. Its specific structure makes it particularly effective in certain biosurfactant applications .

Properties

IUPAC Name

3-hydroxypentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMSEJBABXCWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954329
Record name 3-Hydroxypentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32602-70-3
Record name 3-Hydroxypentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32602-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecanoic acid, 3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 3-hydroxypentadecanoic acid?

A1: this compound is a 3-hydroxy fatty acid found as a component of various bacterial lipids, including lipopolysaccharides (LPS) and lipopeptides. [, , , , , , , , , , ] While not a major component of all bacterial species, its presence has been used as a chemotaxonomic marker in some cases, such as differentiating Pseudomonas pertucinogena from other Pseudomonas species. []

Q2: Which bacterial species are known to produce this compound?

A2: Several bacterial species, particularly those belonging to the genera Bacillus, Paenibacillus, and Veillonella, have been identified as producers of this compound. [, , , , , , , , ] This fatty acid is often found within complex molecules like lipopolysaccharides and lipopeptides produced by these bacteria.

Q3: How does the structure of this compound contribute to the biological activity of the molecules it is a part of?

A3: In the case of Bacteroides fragilis lipopolysaccharide (LPS), the presence of this compound, along with other structural features like a lack of ester-bound phosphate and a predominance of 15-17 carbon fatty acids, are suggested to be related to its low endotoxic activity compared to enterobacterial LPS. [] This highlights how the specific fatty acid composition of LPS can influence its biological activity.

Q4: Can you provide examples of bioactive compounds containing this compound and their activities?

A4: this compound is found in fusaricidins, a group of cyclic depsipeptide antibiotics produced by Paenibacillus polymyxa strains. These compounds exhibit potent antifungal activity against various plant pathogens, including Leptosphaeria maculans, the causative agent of blackleg disease in canola. [, , , , , ] Fusaricidins have also demonstrated activity against Gram-positive bacteria. []

Q5: How does the variation in the fatty acid chain length within fusaricidins affect their activity?

A5: Mass spectrometry studies on fusaricidins produced by Paenibacillus polymyxa M-1 have revealed a diverse family of these compounds with variations in their fatty acid side chain length. [, ] While the core structure remains similar, these variations in chain length, including the presence of this compound, likely contribute to the spectrum of antifungal activity observed for different fusaricidin congeners.

Q6: Are there any studies investigating the specific role of this compound in the antifungal activity of fusaricidins?

A6: While the precise mechanism of action of fusaricidins remains to be fully elucidated, studies suggest that their amphiphilic nature, partly conferred by the presence of this compound and other fatty acid constituents, allows them to interact with fungal cell membranes, ultimately leading to cell death. [, ] Further research focusing on structure-activity relationships within this class of compounds is needed to pinpoint the contribution of individual structural elements like this compound to their biological activity.

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